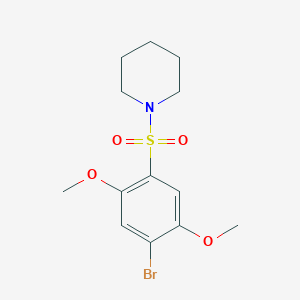
Oct-4-en-3-one
Übersicht
Beschreibung
Oct-4-en-3-one, also known as 4-Octen-3-one, is an organic compound with the molecular formula C8H14O. It belongs to the class of enones, which are compounds containing the enone functional group, characterized by the structure RC(=O)CR’. This compound is known for its distinct odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oct-4-en-3-one can be synthesized through various methods. One common synthetic route involves the aldol condensation of butanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of 4-octanol. This process involves the use of metal catalysts, such as copper or palladium, at elevated temperatures. The reaction is carried out in a continuous flow reactor to achieve high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Oct-4-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-octanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The enone group in this compound can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols add to the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base catalyst.
Major Products Formed:
Oxidation: 4-Octenoic acid.
Reduction: 4-Octanol.
Substitution: Corresponding amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Oct-4-en-3-one has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its enone structure makes it a versatile intermediate in organic synthesis.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its distinct odor.
Wirkmechanismus
The mechanism of action of Oct-4-en-3-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The enone group in this compound can undergo Michael addition reactions with nucleophiles, which is a key step in its biological activity. This interaction can modulate signaling pathways and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-Octen-3-one: A structural isomer with similar properties.
2-Octen-1-one: Another enone with a different position of the double bond.
3-Octen-2-one: An enone with the carbonyl group at a different position.
Uniqueness: Oct-4-en-3-one is unique due to its specific enone structure, which imparts distinct chemical reactivity and biological activity. Its position of the double bond and carbonyl group makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields .
Eigenschaften
CAS-Nummer |
14129-48-7 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(E)-oct-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6+ |
InChI-Schlüssel |
JPTOCTSNXXKSSN-VOTSOKGWSA-N |
SMILES |
CCCC=CC(=O)CC |
Isomerische SMILES |
CCC/C=C/C(=O)CC |
Kanonische SMILES |
CCCC=CC(=O)CC |
Dichte |
0.840-0.844 |
Key on ui other cas no. |
14129-48-7 |
Physikalische Beschreibung |
Clear colourless or pale yellow liquid; Coconut, fruity aroma |
Löslichkeit |
Sparingly soluble in water; soluble in many non-polar solvents Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















